molecular formula C7H7BClFO3 B1460538 4-Chloro-3-fluoro-2-methoxyphenylboronic acid CAS No. 2121515-10-2

4-Chloro-3-fluoro-2-methoxyphenylboronic acid

Cat. No.: B1460538
CAS No.: 2121515-10-2
M. Wt: 204.39 g/mol
InChI Key: NMYIUTXZNVHQQX-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methoxyphenylboronic acid is a chemical compound with the CAS Number: 944129-07-1 . It has a molecular weight of 204.39 and is a solid at room temperature . It is used as an intermediate in the synthesis of Arylex (A794890), which exhibits potent dicot weed control .


Molecular Structure Analysis

The molecular formula of this compound is C7H7BClFO3 . The InChI Code is 1S/C7H7BClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are generally known to be involved in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is a white powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 342.7±52.0 °C at 760 mmHg, and a flash point of 161.1±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Fluorescence Quenching Studies

One significant application of boronic acid derivatives, including those similar to 4-chloro-3-fluoro-2-methoxyphenylboronic acid, is in the study of fluorescence quenching mechanisms. These compounds have been used to investigate the quenching of fluorescence by aniline through steady-state fluorescence measurements, revealing insights into static quenching mechanisms and the role of diffusion in such processes (Geethanjali, Nagaraja, & Melavanki, 2015). Additionally, similar studies have focused on understanding the negative deviations observed in Stern-Volmer plots, which have implications for the study of molecular interactions and conformations in various solvents (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Synthesis of Supramolecular Assemblies

Boronic acids are pivotal in the design and synthesis of supramolecular assemblies due to their ability to form stable covalent bonds with diols and other compounds. The formation of O-H...N hydrogen bonds and cyclic hydrogen bonding dimers with phenylboronic and 4-methoxyphenylboronic acids highlights the utility of these compounds in creating intricate molecular structures, which have potential applications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

Hybrid Nanomaterials Characterization

The chemical modification of boronic acids, including this compound, allows for their incorporation into complex hybrid materials. For instance, the immobilization of (S)-BINOL onto carbon nanotubes through a covalent linkage showcases the versatility of boronic acids in modifying the surface properties of nanomaterials. Such modifications do not significantly influence the catalytic activity but can affect enantioselectivities, demonstrating the compound's role in the development of novel materials with tailored properties (Monteiro et al., 2015).

Glucose Sensing in Biological Matrices

The development of sensitive and selective sensors for glucose detection is a crucial area of research with significant implications for diabetes management and clinical diagnostics. The modification of boronic acid derivatives, including the introduction of substituents like fluoro, chloro, and methoxyl groups, has led to the creation of fluorescent probes that demonstrate high sensitivity and specificity for glucose in biological matrices. Such probes are essential for non-invasive glucose monitoring, offering a promising avenue for advanced medical diagnostics (Wang et al., 2021).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280, P305, P351, and P338 . It should be stored sealed in a dry environment at 2-8°C .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-fluoro-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes, including digestion, immune response, and blood coagulation. The boronic acid group in this compound forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. This interaction is of particular interest in the development of therapeutic agents targeting serine proteases involved in diseases such as cancer and inflammatory disorders .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases, enzymes that regulate various signaling pathways by phosphorylating target proteins. By inhibiting specific kinases, this compound can alter cell proliferation, differentiation, and apoptosis. Additionally, this compound has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophilic groups in biomolecules. This property allows this compound to inhibit enzymes by binding to their active sites or allosteric sites. For example, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Studies have shown that the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exhibit minimal toxicity and can effectively inhibit target enzymes and modulate cellular processes. At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities. These adverse effects are likely due to the compound’s interaction with off-target biomolecules and the accumulation of reactive intermediates. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, such as albumin and other carrier proteins, which facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the recognition of targeting sequences by cellular machinery. The localization of this compound within these compartments can affect its activity and function, as it can interact with compartment-specific biomolecules and participate in localized biochemical reactions .

Properties

IUPAC Name

(4-chloro-3-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYIUTXZNVHQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218029
Record name Boronic acid, B-(4-chloro-3-fluoro-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-10-2
Record name Boronic acid, B-(4-chloro-3-fluoro-2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-chloro-3-fluoro-2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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